N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
832102-65-5 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-methyl-5-nitro-1-phenylbenzimidazol-2-amine |
InChI |
InChI=1S/C14H12N4O2/c1-15-14-16-12-9-11(18(19)20)7-8-13(12)17(14)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
InChI Key |
NYEYJFUSHTYTFF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form 1-Phenylbenzimidazole Core
The initial step involves the condensation of o-phenylenediamine with benzaldehyde to form 2-phenylbenzimidazole. This cyclization is typically acid-catalyzed and can be performed under reflux conditions in solvents such as ethanol or methanol.
- Reaction conditions: reflux in ethanol, presence of acid catalyst (e.g., HCl or polyphosphoric acid).
- Yield: Generally high, often above 80%.
Nitration at the 5-Position
The 2-phenylbenzimidazole intermediate is subjected to nitration to introduce the nitro group at the 5-position of the benzimidazole ring.
- Reagents: Concentrated nitric acid or a mixture of nitric and sulfuric acids.
- Conditions: Controlled temperature (0–5 °C) to avoid over-nitration or decomposition.
- Outcome: Selective nitration at the 5-position due to electronic and steric effects.
Methylation of the 2-Amino Group
The final step involves methylation of the 2-amine group to form the N-methyl derivative.
- Common methylating agents: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the amine.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Reaction conditions: Room temperature to mild heating.
- Yield: Typically high, with minimal side reactions.
Representative Synthetic Route Summary
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | o-Phenylenediamine + Benzaldehyde, acid, reflux | 2-Phenylbenzimidazole | 80–90 | Cyclization under acidic reflux |
| 2 | 2-Phenylbenzimidazole + HNO3/H2SO4, 0–5 °C | 5-Nitro-2-phenylbenzimidazole | 70–85 | Controlled nitration |
| 3 | 5-Nitro-2-phenylbenzimidazole + CH3I + K2CO3, DMF | N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine | 75–90 | Methylation of amine group |
Alternative and Industrial Methods
One-Pot or Sequential Synthesis
Some protocols combine cyclization and nitration in a sequential manner without isolating intermediates, improving efficiency and reducing purification steps.
Use of Catalysts and Green Chemistry Approaches
- Lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) has been used for related benzimidazole syntheses, offering mild conditions and good yields.
- Continuous flow reactors are employed industrially to optimize reaction times, yields, and safety, especially for nitration steps.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Major Products/Outcomes |
|---|---|---|
| Cyclization | Acid catalyst, reflux in ethanol | Benzimidazole core formation |
| Nitration | HNO3/H2SO4, low temperature | Selective 5-nitro substitution |
| Methylation | CH3I or dimethyl sulfate, base, DMF | N-Methylated amine derivative |
Research Findings and Notes
- The nitration step requires careful temperature control to avoid dinitration or ring degradation.
- Methylation is generally straightforward but requires anhydrous conditions to prevent hydrolysis of methylating agents.
- Purification is commonly achieved by silica gel column chromatography or recrystallization.
- Yields reported in literature range from 70% to 90% for each step, indicating efficient synthetic protocols.
- Industrial scale-up benefits from continuous flow technology and solvent recycling to minimize environmental impact.
Summary Table of Key Parameters
| Parameter | Typical Conditions | Observations |
|---|---|---|
| Cyclization temperature | Reflux (~78 °C in ethanol) | High yield, clean reaction |
| Nitration temperature | 0–5 °C | Selective nitration, avoid overreaction |
| Methylation temperature | Room temperature to 50 °C | Efficient methylation, minimal side products |
| Solvents | Ethanol, DMF, THF | Polar solvents preferred |
| Purification | Column chromatography, recrystallization | High purity product |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at the 5-position strongly activates the benzimidazole ring for nucleophilic substitution. This electron-withdrawing group enhances the electrophilicity of adjacent carbon atoms, particularly at the 4- and 6-positions. Key findings include:
| Reaction Type | Conditions | Reagents | Major Products |
|---|---|---|---|
| Aromatic Nucleophilic Substitution | DMF, 80°C, 12 hrs | Sodium ethoxide, R–X (alkyl halide) | 4/6-Substituted derivatives |
| Hydrolysis | Acidic (H₂SO₄) or alkaline (NaOH) aqueous conditions | H₂O | 5-Nitrobenzimidazolone derivatives |
The nitro group’s meta-directing effect dictates regioselectivity, favoring substitution at the 4- and 6-positions. Kinetic studies indicate higher reactivity in polar aprotic solvents due to stabilization of transition states.
Photolytic Degradation
Under UV irradiation (λ = 228–332 nm), the nitro group undergoes photolysis, leading to N–O bond cleavage. This reaction is critical in environmental and pharmaceutical degradation studies:
-
Primary Pathway :
Major products include N-methylformamide and nitrite ions, with quantum yields (Φ) ranging from 0.1–0.3 in aqueous solutions .
-
Secondary Pathways :
Reduction of the Nitro Group
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, significantly altering biological activity:
| Reducing Agent | Conditions | Products |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 2 atm H₂ | 5-Amino-1-phenyl-1H-benzimidazol-2-amine |
| SnCl₂/HCl | Reflux, 6 hrs | Amine derivatives with >90% yield |
Reduction kinetics follow pseudo-first-order behavior, with activation energies (Eₐ) of ~45 kJ/mol in ethanol.
Electrophilic Aromatic Substitution
The benzimidazole core participates in electrophilic substitution, though the nitro group deactivates the ring. Key reactions include:
-
Nitration :
Further nitration occurs at the 7-position under mixed acid (HNO₃/H₂SO₄), albeit with low yields (~20%) due to steric hindrance. -
Sulfonation :
Fuming H₂SO₄ at 150°C introduces sulfonic acid groups at the 4-position, yielding water-soluble derivatives.
Grignard and Organometallic Reactions
The methylamino group at the 2-position reacts with organometallic reagents:
| Reagent | Conditions | Products |
|---|---|---|
| CH₃MgBr | THF, −78°C, 2 hrs | N,N-Dimethyl derivatives |
| PhLi | Et₂O, 0°C, 1 hr | Phenyl-substituted analogs |
These reactions proceed via deprotonation of the NH group, followed by alkylation or arylation .
Comparative Reactivity with Analogues
The compound’s reactivity diverges from simpler benzimidazoles due to its substituents:
| Compound | Reactivity with H₂/Pd-C | Photolysis Products |
|---|---|---|
| N-Methyl-5-nitro derivative | Rapid reduction (t₁/₂ = 30 min) | Formamide, nitrite |
| 5-Nitrobenzimidazole | Slower reduction (t₁/₂ = 2 hrs) | Benzimidazolone, NO |
The phenyl group at N1 sterically hinders nucleophilic attack but stabilizes intermediates through resonance .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including DNA damage and disruption of cellular processes .
Case Study: Anticancer Activity
A study demonstrated that derivatives of benzimidazole, including N-Methyl compounds, exhibited significant antiproliferative effects against various cancer cell lines, highlighting their potential for development as therapeutic agents .
Antimicrobial Properties
This compound has shown promising antimicrobial and antifungal properties . It has been evaluated for effectiveness against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that N-Methyl derivatives displayed strong antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting their potential in treating resistant infections .
Antiprotozoal Activity
Research has indicated that this compound exhibits antiprotozoal properties , making it a candidate for therapeutic applications against parasitic infections.
Case Study: Antiparasitic Effects
Studies demonstrated that certain benzimidazole derivatives significantly inhibited protozoan growth, showcasing their potential as therapeutic agents against diseases caused by protozoa .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the development of dyes, pigments, and other functional materials . Its unique chemical structure allows it to participate in various chemical reactions that are valuable in material science.
Mechanism of Action
The mechanism of action of N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and enzymes. This interaction can lead to the inhibition of DNA synthesis, disruption of cellular processes, and ultimately cell death. The compound’s ability to form hydrogen bonds and π-π interactions with nucleic acids and proteins is crucial for its biological activity .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
| Compound Name | Nitro Position | Substituents (Position) | Molecular Weight | Key Biological Activity |
|---|---|---|---|---|
| N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine | 5 | 1-phenyl, 2-methylamine | 254.24 g/mol | Antiparasitic (predicted) |
| Benznidazole | 5 | 1-methyl, 2-nitroimidazole | 260.16 g/mol | Antitrypanosomal (clinical use) |
| 5-Nitro-1-phenyl-1H-benzimidazol-2-amine (CAS 832102-56-4) | 5 | 1-phenyl, 2-amine | 240.24 g/mol | Not reported |
| N,N-Dimethyl-6-nitro-1H-benzimidazol-2-amine (CAS 89843-43-6) | 6 | 2-dimethylamine | 206.20 g/mol | Unknown |
Key Observations :
Nitro Position : A nitro group at position 5 (vs. 6) enhances redox activity, critical for antiparasitic mechanisms via free radical generation .
Methylation of the amine at position 2 reduces polarity, enhancing metabolic stability compared to unmethylated analogues (e.g., CAS 832102-56-4) .
Activity Trends : Compounds with arylacetamide side chains (e.g., Compound 7) show superior activity over simple phenyl-substituted derivatives, suggesting substituent flexibility for optimizing target binding .
Biological Activity
N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative, antimicrobial, and antiprotozoal properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a nitro group and a phenyl moiety, which are crucial for its biological activity.
Antiproliferative Activity
Several studies have demonstrated the antiproliferative effects of benzimidazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 16.38 | Apoptosis via mitochondrial disruption |
| 2g (related derivative) | MDA-MB-231 | 16.38 | Caspase activation |
In a study evaluating various benzimidazole derivatives, it was found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast cancer cells (MDA-MB-231) with an IC50 value of 16.38 µM .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 4 |
| Candida albicans | 64 |
In vitro studies revealed that this compound had minimal inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL against various pathogens, indicating its potential as an antimicrobial agent .
Antiprotozoal Activity
This compound has been evaluated for its antiprotozoal activity against parasites such as Giardia intestinalis and Trichomonas vaginalis.
| Protozoan | IC50 (µM) | Comparison to Benznidazole |
|---|---|---|
| Giardia intestinalis | 3.95 | 7x more active |
| Trichomonas vaginalis | Not specified | 4x more active |
The compound showed significant activity against Giardia intestinalis, being seven times more effective than the standard drug benznidazole .
Case Studies and Research Findings
Numerous research articles have explored the biological activities of benzimidazole derivatives. For instance:
- Anticancer Studies : A study highlighted the anticancer potential of various benzimidazole derivatives, including N-Methyl compounds, emphasizing their ability to inhibit cell proliferation through apoptosis mechanisms .
- Antimicrobial Efficacy : Research indicated that derivatives of benzimidazole displayed strong antibacterial properties with MIC values comparable to established antibiotics, suggesting their potential in treating resistant infections .
- Antiprotozoal Properties : In vitro tests demonstrated that certain derivatives significantly inhibited protozoan growth, showcasing their potential as therapeutic agents against parasitic infections .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclization or condensation reactions. For example, substituted benzimidazoles are often prepared by reacting o-phenylenediamine derivatives with nitro-substituted carboxylic acids or acyl chlorides in polyphosphoric acid or under reflux with catalysts like POCl₃ . Optimization involves adjusting temperature (e.g., 120°C for cyclization), stoichiometry of reagents, and purification via column chromatography. Yields improve with inert atmospheres (N₂/Ar) and controlled pH to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous benzimidazoles . Use SHELX software for refinement .
- FT-IR identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and benzimidazole C=N at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) resolves aromatic proton environments and methyl group integration .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for nitro-aromatic compounds. Key precautions include:
- Use of fume hoods to avoid inhalation of fine particulates .
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Storage in airtight containers away from reducing agents to prevent explosive decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .
- Compare theoretical IR/NMR spectra with experimental data to validate computational models .
- Analyze charge distribution to predict sites for electrophilic substitution (e.g., nitro group directing effects) .
Q. How can contradictions between experimental spectral data and computational predictions be resolved?
- Methodological Answer :
- Step 1 : Verify experimental conditions (e.g., solvent effects in NMR, crystal packing in XRD). For example, solvent polarity shifts proton signals by 0.1–0.3 ppm .
- Step 2 : Re-optimize DFT parameters (e.g., solvent models like PCM or SMD) to align with experimental settings .
- Step 3 : Use high-level ab initio methods (e.g., MP2) for challenging cases where B3LYP fails to capture dispersion forces .
Q. What mechanistic insights exist for the formation of the benzimidazole core in this compound under acidic vs. neutral conditions?
- Methodological Answer :
- Acidic conditions (e.g., polyphosphoric acid): Promote cyclodehydration of o-phenylenediamine derivatives via protonation of carbonyl intermediates, favoring intramolecular nucleophilic attack .
- Neutral/mild conditions (e.g., POCl₃ catalysis): Proceed through a stepwise mechanism with isolable imine intermediates, enabling better control over regioselectivity .
Q. How can solvent effects and substituent positioning influence the fluorescence properties of analogous nitro-benzimidazoles?
- Methodological Answer :
- Solvents with high polarity (e.g., DMSO) induce bathochromic shifts in emission spectra due to stabilization of excited states .
- Electron-withdrawing groups (e.g., nitro) at the 5-position enhance fluorescence quenching via intramolecular charge transfer (ICT), while electron-donating groups (e.g., methoxy) at the 1-position improve quantum yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
